2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
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Overview
Description
2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyano group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano group or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or signaling proteins that play a role in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives with cyano and phenyl groups. Examples include:
- Boc-phenylalanine
- Boc-4-cyano-phenylalanine
- Boc-3-cyano-phenylalanine
Uniqueness
The presence of both the Boc-protected amino group and the cyano group allows for versatile chemical transformations and interactions in various research and industrial contexts .
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLTLXJGNILPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402797 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135414-03-8 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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